

A Comparative Guide to the Quantification of Elacestrant Using a Deuterated Internal Standard

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Compound of Interest		
Compound Name:	Elacestrant-d6	
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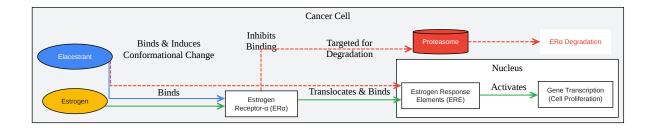
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD), utilizing a deuterated internal standard. The information presented herein is synthesized from publicly available research and is intended to support inter-laboratory validation and standardization of Elacestrant bioanalysis.

Mechanism of Action of Elacestrant

Elacestrant is an oral SERD that functions by binding to estrogen receptor-alpha (ER α).[1] This binding leads to the degradation of the ER α protein through the proteasomal pathway, which in turn inhibits estrogen-mediated cell proliferation in ER-positive (ER+) breast cancer cells.[1] Elacestrant has demonstrated antitumor activity in cancer models resistant to other endocrine therapies, including those with estrogen receptor 1 gene (ESR1) mutations.[1][2][3]





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Elacestrant's mechanism of action on the estrogen receptor signaling pathway.

Inter-laboratory Comparison of Elacestrant Quantification

While direct inter-laboratory comparison studies for Elacestrant with **Elacestrant-d6** were not publicly available, this guide consolidates and compares key performance parameters from validated LC-MS/MS methods described in the literature. The use of a deuterated internal standard, such as Elacestrant-d4, is a standard approach to ensure accuracy and precision in bioanalytical assays.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Elacestrant quantification. This data can serve as a benchmark for laboratories establishing or validating their own assays.



Parameter	Method 1 Performance
Instrumentation	Sciex 5000 mass spectrometer with an Acquity UPLC system[4]
Internal Standard	Deuterated Elacestrant-d4[4]
Linearity Range	25–150 μg/mL (R² = 0.99979)[5]
Limit of Detection (LOD)	0.3 μg/mL[5]
Limit of Quantification (LOQ)	1.0 μg/mL[5]
Intra-day Precision (% RSD)	0.189[5]
Inter-day Precision (% RSD)	0.405[5]
Recovery (%)	99.20% to 101.30%[5]
Elacestrant Ion Transition	m/z 459.35 → 268.15[4]
Elacestrant-d4 Ion Transition	m/z 463.35 → 272.23[4]

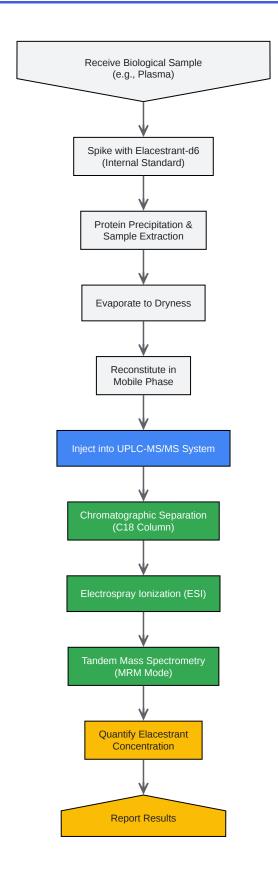
Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results across different laboratories. Below is a synthesized methodology based on published methods for Elacestrant quantification.

Sample Preparation and LC-MS/MS Analysis

This workflow outlines the key steps from sample receipt to data acquisition for the quantification of Elacestrant in biological matrices.





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A typical experimental workflow for Elacestrant quantification by LC-MS/MS.



- 1. Reagents and Materials:
- Elacestrant reference standard
- Elacestrant-d6 (or other suitable deuterated variant) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)
- 2. Chromatographic Conditions:
- Analytical Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μm) or equivalent[6]
- Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile or methanol with formic acid) and aqueous phase.
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: Ambient or controlled (e.g., 40°C)
- Injection Volume: 5-10 μL
- 3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Elacestrant: To be optimized based on instrumentation (e.g., 459.35 → 268.15)[4]



- Elacestrant-d6: To be optimized based on the deuteration pattern (e.g., for d4: 463.35 → 272.23)[4]
- 4. Standard Curve and Quality Control Preparation:
- Prepare a series of calibration standards by spiking known concentrations of Elacestrant into the biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- 5. Sample Preparation Procedure:
- Thaw biological samples and QC samples at room temperature.
- To a 100 μL aliquot of each sample, add the internal standard solution (Elacestrant-d6).
- Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 μL).
- Vortex mix for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- 6. Data Analysis:
- Integrate the peak areas for Elacestrant and the internal standard (Elacestrant-d6).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.



 Determine the concentration of Elacestrant in the unknown samples by interpolation from the calibration curve.

This guide provides a foundational framework for the quantification of Elacestrant. Laboratories should perform their own comprehensive method validation according to regulatory guidelines to ensure the reliability of their results.

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